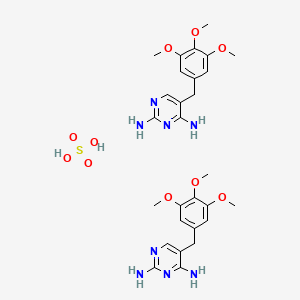

Trimethoprim (sulfate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56585-33-2 |

|---|---|

Molecular Formula |

C14H20N4O7S |

Molecular Weight |

388.40 g/mol |

IUPAC Name |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |

InChI Key |

GSKPSSNZVPYRCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

Other CAS No. |

56585-33-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimethoprim Sulfate on Bacterial Folate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trimethoprim sulfate is a synthetic antimicrobial agent that exhibits potent and selective inhibitory activity against bacterial dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. By inhibiting DHFR, trimethoprim disrupts the synthesis of tetrahydrofolate, a vital cofactor, leading to the cessation of bacterial growth. This guide provides a comprehensive overview of the mechanism of action of trimethoprim, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the targeted biochemical pathway and relevant experimental workflows.

Introduction

Folate metabolism is a critical pathway for the survival and proliferation of bacteria. Unlike mammals, who obtain folates from their diet, most bacteria must synthesize folate de novo. This metabolic difference provides a key target for selective antimicrobial therapy. Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine] is a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is the biologically active form of folate, essential for one-carbon transfer reactions in the synthesis of purines, thymidine, and certain amino acids.[2][3] Trimethoprim's high affinity for bacterial DHFR over its mammalian counterpart ensures its selective toxicity.[2]

Mechanism of Action

Trimethoprim's primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase.[2] It binds to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. This blockage halts the production of tetrahydrofolate, leading to a depletion of the cellular pool of this essential cofactor. The absence of THF disrupts the synthesis of thymidylate, purine nucleotides, and certain amino acids, which are critical for DNA replication, RNA synthesis, and protein production, ultimately leading to bacteriostasis.[3]

The Bacterial Folate Synthesis Pathway

The bacterial folate synthesis pathway is a multi-step process that begins with guanosine triphosphate (GTP). The key steps relevant to trimethoprim's action are the conversion of para-aminobenzoic acid (pABA) and dihydropteridine pyrophosphate to dihydropteroate, which is then converted to dihydrofolate (DHF). Dihydrofolate reductase then catalyzes the final step, the reduction of DHF to tetrahydrofolate (THF).

Quantitative Data

The efficacy of trimethoprim is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).

Dihydrofolate Reductase (DHFR) Inhibition

The following table summarizes the inhibitory activity of trimethoprim against DHFR from Escherichia coli and Staphylococcus aureus.

| Organism | DHFR Type | Parameter | Value | Reference |

| Escherichia coli | Wild-Type | Ki | ~1 nM | [4][5] |

| Escherichia coli | DfrA1 (Resistant) | Ki | 1332 nM | [2] |

| Escherichia coli | DfrA5 (Resistant) | Ki | 394 nM | [2] |

| Escherichia coli | P21L (Resistant) | IC50 | 11-fold increase vs WT | [6] |

| Escherichia coli | W30R (Resistant) | IC50 | 23-fold increase vs WT | [6] |

| Staphylococcus aureus | Wild-Type (dfrB) | Ki | ~0.9 nM | [7][8] |

| Staphylococcus aureus | DfrA (Resistant) | Ki | 820 nM | [7] |

| Staphylococcus aureus | DfrG (Resistant) | Ki | 31,000 nM | [7] |

| Staphylococcus aureus | DfrK (Resistant) | Ki | 4,260 nM | [7] |

| Staphylococcus aureus | F98Y (Resistant) | Ki | ~2.8 nM | [8] |

| Staphylococcus aureus | TMP-Sensitive | IC50 | < 0.2 µg/mL | [9] |

| Staphylococcus aureus | TMP-Resistant (dfrG) | IC50 | > 1,024 µg/mL | [9] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Organism | Strain Type | MIC Range (µg/mL) | Reference |

| Escherichia coli | Clinical Isolates (Susceptible) | ≤ 2 | [10] |

| Escherichia coli | Clinical Isolates (Resistant) | > 1000 | [1] |

| Staphylococcus aureus | Clinical Isolates (Susceptible) | ≤ 2 | [11][12] |

| Staphylococcus aureus | MRSA (Resistant) | > 1000 | [7][13] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a generalized, non-commercial method for determining the inhibitory activity of trimethoprim against bacterial DHFR.

5.1.1 Materials

-

Purified bacterial DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Trimethoprim sulfate

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

5.1.2 Procedure

-

Reagent Preparation:

-

Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer containing a small amount of 2-mercaptoethanol to prevent oxidation.

-

Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of trimethoprim (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer to bring the final volume to 200 µL.

-

A fixed concentration of NADPH (e.g., 100 µM final concentration).

-

Varying concentrations of trimethoprim.

-

A fixed concentration of DHFR enzyme (the concentration should be determined empirically to give a linear reaction rate for at least 10 minutes).

-

-

Include control wells:

-

No inhibitor control: Contains all components except trimethoprim.

-

No enzyme control: Contains all components except the DHFR enzyme.

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of DHF (e.g., 10 µM final concentration) to all wells.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each trimethoprim concentration from the linear portion of the reaction curve.

-

Plot the percentage of inhibition versus the logarithm of the trimethoprim concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive and the Km for the substrate is determined separately.

-

Broth Microdilution MIC Assay

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of trimethoprim against a bacterial strain.[14]

5.2.1 Materials

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim sulfate

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

5.2.2 Procedure

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of trimethoprim in a suitable solvent.

-

Perform serial two-fold dilutions of trimethoprim in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth. For trimethoprim, the endpoint is often read as the lowest concentration that inhibits ≥80% of growth compared to the positive control.[12]

-

Conclusion

Trimethoprim sulfate remains a clinically important antimicrobial agent due to its specific and potent inhibition of bacterial dihydrofolate reductase. Understanding its mechanism of action at a molecular level, supported by quantitative data and standardized experimental protocols, is essential for its effective use and for the development of new antifolate drugs that can overcome emerging resistance. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals working in the field of antimicrobial discovery and development.

References

- 1. cambridge.org [cambridge.org]

- 2. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Cloning and Characterization of a Novel Trimethoprim-Resistant Dihydrofolate Reductase from a Nosocomial Isolate of Staphylococcus aureus CM.S2 (IMCJ1454) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Trimethoprim as a Competitive Inhibitor of Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim is a synthetic antibiotic that functions as a potent and selective competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. By mimicking the binding of the natural substrate, dihydrofolate (DHF), Trimethoprim effectively blocks the synthesis of tetrahydrofolate (THF), a crucial cofactor for the production of nucleotides and certain amino acids. This inhibition ultimately disrupts DNA synthesis and repair, leading to bacteriostasis. This technical guide provides an in-depth analysis of the mechanism of action of Trimethoprim, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[1] THF and its derivatives are vital one-carbon carriers in various biosynthetic pathways, including the synthesis of purines, thymidylate, and several amino acids.[1] Consequently, DHFR is an indispensable enzyme for cellular growth and proliferation, making it an attractive target for antimicrobial and anticancer therapies.[1][2]

Trimethoprim is a diaminopyrimidine antibiotic that exhibits a high affinity for bacterial DHFR, while showing significantly lower affinity for the human ortholog.[3] This selectivity is the cornerstone of its therapeutic efficacy and favorable safety profile.[3] It is often used in combination with sulfamethoxazole, which targets an earlier step in the folate synthesis pathway, creating a synergistic effect that is bactericidal and can reduce the development of resistance.

This guide will delve into the molecular interactions, kinetics, and experimental methodologies central to understanding Trimethoprim's role as a competitive inhibitor of DHFR.

Mechanism of Action: Competitive Inhibition

Trimethoprim functions as a classic competitive inhibitor of DHFR. It structurally resembles the pteridine portion of the natural substrate, DHF, allowing it to bind to the active site of the enzyme.[4] This binding is reversible and non-covalent. By occupying the active site, Trimethoprim directly competes with DHF, thereby preventing the synthesis of THF.[4] The accumulation of DHF and the depletion of THF disrupt the downstream synthesis of essential building blocks for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth.

The Dihydrofolate Reductase Pathway and Trimethoprim's Point of Intervention

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Trimethoprim.

Quantitative Analysis of Trimethoprim's Inhibitory Activity

The potency of Trimethoprim as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary across different species, which is the basis for its selective toxicity.

Comparative Inhibitory Data

The following tables summarize the Ki and IC50 values of Trimethoprim for DHFR from various organisms.

Table 1: Inhibition Constant (Ki) of Trimethoprim against Dihydrofolate Reductase

| Organism | DHFR Type | Ki (nM) | Reference |

| Escherichia coli | Wild-type | 1.0 | [5] |

| Escherichia coli | L28R mutant | - | [5][6] |

| Staphylococcus aureus | DfrB (Wild-type) | - | [2] |

| Staphylococcus aureus | DfrG (Resistant) | 31,000 | [2] |

| Staphylococcus aureus | DfrK (Resistant) | 4,260 | [2] |

| Staphylococcus aureus | DfrA (Resistant) | 820 | [2] |

| Human | Recombinant | 1380 | [7] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Trimethoprim against Dihydrofolate Reductase

| Organism | DHFR Type | IC50 (µM) | Reference |

| Human | Recombinant | 55.26 | [3][8] |

| E. coli | WT and resistant strains | 50-75 | [5][9] |

Experimental Protocols

The characterization of Trimethoprim's inhibitory effect on DHFR relies on robust experimental assays. The following sections detail the methodologies for key experiments.

Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.

Materials:

-

Purified DHFR enzyme

-

Trimethoprim

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM TES, pH 7.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or UV-transparent microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of DHF and NADPH in the assay buffer. Note that DHF is light-sensitive.

-

Dilute the purified DHFR enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a quartz cuvette or microplate well, combine the assay buffer, DHFR enzyme, and NADPH.

-

Add varying concentrations of Trimethoprim to different reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixture for a few minutes at a constant temperature (e.g., 25°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHF to the mixture.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each Trimethoprim concentration.

-

Plot the reaction velocity against the Trimethoprim concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both DHF and Trimethoprim and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of Trimethoprim to DHFR, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12][13]

Materials:

-

Purified DHFR enzyme

-

Trimethoprim

-

Dialysis buffer (the same buffer for both protein and ligand)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified DHFR and dissolve the Trimethoprim in the same buffer to minimize heats of dilution.

-

Degas both the DHFR solution and the Trimethoprim solution.

-

Accurately determine the concentrations of both solutions.

-

-

ITC Experiment Setup:

-

Load the DHFR solution into the sample cell of the calorimeter.

-

Load the Trimethoprim solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.[10]

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

-

Titration and Measurement:

-

Perform a series of injections of the Trimethoprim solution into the DHFR solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of Trimethoprim to DHFR.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

-

Visualizations of Workflows and Relationships

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the typical workflow for a spectrophotometric DHFR inhibition assay.

Structural Basis of Trimethoprim's Competitive Inhibition

The high affinity and selectivity of Trimethoprim for bacterial DHFR are rooted in specific structural interactions within the enzyme's active site. X-ray crystallography studies of Trimethoprim in complex with bacterial DHFR have revealed these key interactions.

The logical relationship between Trimethoprim's structure and its function as a competitive inhibitor is depicted below.

Conclusion

Trimethoprim remains a clinically important antibiotic due to its selective and potent competitive inhibition of bacterial dihydrofolate reductase. A thorough understanding of its mechanism of action, the quantitative aspects of its inhibitory activity, and the experimental methodologies for its characterization are essential for ongoing research, drug development, and efforts to combat antimicrobial resistance. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for professionals in the field. The provided data, protocols, and visualizations offer a foundation for further investigation into DHFR inhibition and the design of novel antifolate agents.

References

- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. mdpi.com [mdpi.com]

- 9. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the synergistic effect of Trimethoprim and sulfamethoxazole in bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Trimethoprim (TMP) and Sulfamethoxazole (SMX) is a classic example of antibiotic synergy, where the combined antimicrobial effect is significantly greater than the sum of their individual effects.[1] This combination, often formulated in a 1:5 ratio of TMP to SMX, has been a mainstay in the treatment of various bacterial infections for decades.[2][3] While individually these compounds are generally bacteriostatic, their combination is often bactericidal.[2] This technical guide provides an in-depth exploration of the synergistic mechanism of TMP-SMX, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Mechanism of Synergistic Action

The synergistic activity of Trimethoprim and Sulfamethoxazole stems from their sequential blockade of the bacterial folic acid synthesis pathway.[4][5] Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, for DNA and RNA synthesis.[2][6] Bacteria must synthesize their own folate, as they are unable to utilize exogenous sources, making this pathway an ideal target for antimicrobial agents.[7]

-

Sulfamethoxazole (SMX) acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][6] It mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA), thereby preventing the formation of dihydropteroate, a precursor of dihydrofolic acid (DHF).[4][8]

-

Trimethoprim (TMP) is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[2][7] This enzyme catalyzes the reduction of DHF to tetrahydrofolate (THF), the biologically active form of folic acid.[4][7]

The sequential inhibition of these two crucial enzymes leads to a significant depletion of THF, ultimately halting bacterial growth and leading to cell death.[2] Recent research has further elucidated this synergy, revealing a mutual potentiation mechanism. It has been demonstrated that THF is critical for the production of a folate precursor, dihydropterin pyrophosphate (DHPPP). By inhibiting THF production, TMP also indirectly inhibits DHPPP synthesis, thereby potentiating the action of SMX.[9] This creates a metabolic feedback loop that amplifies the combined antimicrobial activity.[9]

References

- 1. infectioncontroltoday.com [infectioncontroltoday.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Core of Selectivity: A Technical Guide to Trimethoprim's Preferential Inhibition of Bacterial Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for trimethoprim's remarkable selectivity for bacterial dihydrofolate reductase (DHFR) over its human counterpart. This selectivity is the cornerstone of its efficacy and safety as an antibacterial agent. We will delve into the quantitative differences in binding affinity, the experimental protocols used to determine these values, and the structural and mechanistic underpinnings of this crucial therapeutic window.

Quantitative Analysis of Trimethoprim's Selectivity

The profound difference in trimethoprim's inhibitory activity against bacterial and human DHFR is best illustrated by quantitative data. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from various studies. These values unequivocally demonstrate the significantly higher affinity of trimethoprim for bacterial DHFR.

| Enzyme Source | Parameter | Value | Fold Difference (Bacterial vs. Human) | Reference |

| Escherichia coli (Wild-Type) | Ki | ~0.08 nM | ~2500x more potent against bacterial DHFR | [1] |

| Human | Ki | ~200 nM | - | [1] |

| Staphylococcus aureus (DfrB - Wild-Type) | Ki | - | - | [2] |

| S. aureus (DfrA - Resistant) | Ki | 820 nM | Significant loss of affinity | [2] |

| S. aureus (DfrG - Resistant) | Ki | 31,000 nM | Drastic loss of affinity | [2] |

| S. aureus (DfrK - Resistant) | Ki | 4,260 nM | Significant loss of affinity | [2] |

| Human | IC50 | 55.26 µM | - | [3][4] |

| Methotrexate (Reference for Human DHFR) | IC50 | 0.08 µM | - | [3][4] |

| E. coli (P21L mutant - Resistant) | IC50 | 11-fold increase vs WT | Resistance confirmed | [5][6] |

| E. coli (W30R mutant - Resistant) | IC50 | 23-fold increase vs WT | Resistance confirmed | [5][6] |

Note: The exact values can vary between studies depending on the experimental conditions. However, the trend of high potency against bacterial DHFR and low potency against human DHFR is consistent.

The Folate Biosynthesis Pathway and Trimethoprim's Mechanism of Action

Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway.[7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9][10] By blocking this step in bacteria, trimethoprim halts DNA replication and cell division, leading to a bacteriostatic effect.[7] Human cells also have a DHFR enzyme, but trimethoprim's much lower affinity for the human isoform allows for selective targeting of the bacterial pathway.[7]

Experimental Protocols for Determining Inhibitory Activity

The quantitative data presented above is typically generated through enzyme kinetics assays. A standard protocol to determine the IC50 of trimethoprim against DHFR is outlined below.

Principle

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[6][11] The rate of this reaction is measured in the presence of varying concentrations of the inhibitor (trimethoprim) to determine the concentration required to reduce enzyme activity by 50% (IC50).

Materials and Reagents

-

Recombinant DHFR (bacterial or human)

-

Dihydrofolate (DHF)

-

NADPH

-

Trimethoprim

-

Assay Buffer (e.g., 20 mM TES, pH 7.0, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA)[6]

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates

Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., 50% DMSO).[1]

-

Prepare serial dilutions of the trimethoprim stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Prepare stock solutions of DHF and NADPH in the assay buffer.

-

-

Enzyme Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and 100 µM NADPH to each well.[1][6]

-

Add the different concentrations of trimethoprim to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6][12]

-

Initiate the enzymatic reaction by adding a saturating concentration of DHF (e.g., 10 µM or 100 µM) to all wells.[1][6]

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.[12]

-

Record the initial linear rate of the reaction (the initial velocity, V0) for each inhibitor concentration.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each trimethoprim concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the trimethoprim concentration.

-

Fit the data to a dose-response curve using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the IC50 value.[6]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor like trimethoprim.

References

- 1. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]

- 5. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05235E [pubs.rsc.org]

- 6. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Crystallographic Analysis Reveals a Novel Second Binding Site for Trimethoprim in Active Site Double Mutants of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Molecular Basis of Trimethoprim Binding to Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (TMP) is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. Its clinical efficacy as an antibacterial agent stems from its ability to disrupt the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid biosynthesis, ultimately leading to the cessation of bacterial growth.[1][2] This in-depth technical guide delineates the molecular underpinnings of trimethoprim's interaction with DHFR, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We will explore the intricate binding modes, the kinetic and thermodynamic properties of this interaction, and the key structural determinants of its species selectivity. Furthermore, this guide furnishes detailed experimental protocols for cornerstone assays and presents visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this crucial drug-target interaction.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[3] THF and its derivatives are essential one-carbon carriers in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cellular proliferation.[4][5] The inhibition of DHFR, therefore, presents a powerful strategy for antimicrobial and anticancer therapies.[5]

Trimethoprim, a synthetic pyrimidine derivative, is a competitive inhibitor of DHFR.[6] Its remarkable success as an antibiotic is attributed to its high affinity and selectivity for bacterial DHFR over its mammalian counterpart.[4] Understanding the molecular basis for this selectivity is paramount for the rational design of novel and more potent DHFR inhibitors that can overcome the growing challenge of antibiotic resistance.

The DHFR Catalytic Cycle and Mechanism of Trimethoprim Inhibition

The catalytic cycle of DHFR involves the sequential binding of NADPH and DHF, followed by hydride transfer from the cofactor to the substrate, and the subsequent release of THF and NADP+. The cycle involves significant conformational changes in the enzyme, particularly in the Met20 loop, which gates access to the active site.[7][8]

Diagram: DHFR Catalytic Cycle

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Trimethoprim acts as a competitive inhibitor by binding to the active site of DHFR, preventing the binding of the natural substrate, DHF.[9] The high affinity of trimethoprim for bacterial DHFR effectively blocks the catalytic cycle, leading to the depletion of the THF pool and subsequent inhibition of bacterial growth.

Diagram: Mechanism of Trimethoprim Inhibition

Caption: Competitive inhibition of DHFR by Trimethoprim.

Molecular Interactions: The Basis of Binding and Selectivity

The high-affinity binding of trimethoprim to bacterial DHFR is a result of a network of specific molecular interactions within the enzyme's active site. These interactions are primarily hydrophobic and also involve key hydrogen bonds.

Key Amino Acid Residues:

Studies across various bacterial species have identified a conserved set of amino acid residues crucial for trimethoprim binding. In Escherichia coli DHFR, key residues include Ile5, Asp27, Leu28, Phe31, Ile50, and Ser49. The selectivity of trimethoprim arises from subtle but significant differences in the amino acid composition and conformation of the active sites between bacterial and human DHFR. For instance, in human DHFR, the corresponding residue to the bacterial Leu28 is a bulkier Phe31, which creates steric hindrance for the optimal binding of trimethoprim.

Quantitative Analysis of Trimethoprim-DHFR Binding

The affinity of trimethoprim for DHFR can be quantified using various parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the potency of inhibitors and understanding their structure-activity relationships.

| Species | Enzyme | Parameter | Value | Reference |

| Escherichia coli | Wild-type DHFR | Ki | ~1 nM | [10] |

| Escherichia coli | P21L mutant DHFR | IC50 | 11-fold increase vs WT | [10] |

| Escherichia coli | W30R mutant DHFR | IC50 | 23-fold increase vs WT | [10] |

| Staphylococcus aureus | DfrB (Wild-type) | Ki | ~2.7 nM | [3] |

| Staphylococcus aureus | DfrG (Resistant) | Ki | 31,000 nM | [3] |

| Staphylococcus aureus | DfrK (Resistant) | Ki | 4,260 nM | [3] |

| Staphylococcus aureus | DfrA (Resistant) | Ki | 820 nM | [3] |

| Human | DHFR | Ki | ~200 nM | [4] |

| Human | DHFR | IC50 | 55.26 µM | [11] |

Table 1: Quantitative Binding Data for Trimethoprim with DHFR from Various Species.

Experimental Protocols for Studying Trimethoprim-DHFR Interaction

A variety of biophysical and biochemical techniques are employed to characterize the interaction between trimethoprim and DHFR. Below are detailed methodologies for three key experimental approaches.

DHFR Enzyme Kinetics Assay

This assay measures the enzymatic activity of DHFR in the presence and absence of an inhibitor to determine its potency (e.g., IC50 or Ki).

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Trimethoprim

-

Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and Trimethoprim in the assay buffer.

-

Assay Setup: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of DHFR, and a fixed concentration of NADPH.

-

Inhibitor Addition: For inhibitor assays, add varying concentrations of Trimethoprim to the reaction mixture and incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4] The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

Data Analysis: Plot the initial velocity as a function of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Materials:

-

Purified DHFR enzyme

-

Trimethoprim

-

ITC Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare solutions of DHFR and Trimethoprim in the same ITC buffer to avoid heat of dilution effects. The concentration of the ligand (in the syringe) should be 10-15 times higher than the macromolecule (in the cell).[12]

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the DHFR solution into the sample cell and the Trimethoprim solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the Trimethoprim solution into the DHFR solution. The heat change upon each injection is measured.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: The raw data is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the DHFR-Trimethoprim complex, revealing the precise atomic-level interactions.

Materials:

-

Highly purified and concentrated DHFR enzyme

-

Trimethoprim

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Complex Formation: Incubate the purified DHFR with an excess of Trimethoprim to ensure the formation of the complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the DHFR-Trimethoprim complex.

-

Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-ligand complex is then built into this map.

-

Structure Refinement: The atomic model is refined against the experimental data to obtain a final, high-resolution structure. This structure reveals the precise binding mode of Trimethoprim and its interactions with the surrounding amino acid residues.

Experimental Workflow for Studying DHFR-Trimethoprim Interaction

The investigation of the molecular basis of Trimethoprim's interaction with DHFR typically follows a structured workflow, integrating various experimental and computational techniques.

Diagram: Experimental Workflow

Caption: A general experimental workflow for investigating protein-ligand interactions.

Conclusion and Future Directions

The extensive body of research on the interaction between trimethoprim and DHFR has provided a detailed molecular understanding of its mechanism of action and the basis for its selectivity. This knowledge has been instrumental in the development of second-generation DHFR inhibitors and continues to guide efforts to combat antibiotic resistance. Future research will likely focus on elucidating the mechanisms of resistance at a deeper molecular level, exploring novel inhibitor scaffolds, and employing advanced computational and experimental techniques to design drugs that are less susceptible to the evolution of resistance. The principles and methodologies outlined in this guide provide a solid foundation for these ongoing and future endeavors in the critical field of antimicrobial drug discovery.

References

- 1. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Look mom, no experimental data! Learning to score protein-ligand interactions from simulations [arxiv.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

The Impact of Trimethoprim on the Folate Metabolic Pathway in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of trimethoprim as a tool to investigate the folate metabolic pathway in Escherichia coli. Trimethoprim, a synthetic antimicrobial agent, serves as a specific and potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in this pathway. By impeding the synthesis of tetrahydrofolate, trimethoprim effectively stalls the production of essential building blocks for DNA, RNA, and proteins, making it a valuable instrument for studying bacterial physiology and a model for antibiotic development. This guide details the mechanism of action, experimental protocols to assess its effects, and the resultant quantitative and metabolic consequences of its application.

The Folate Metabolic Pathway and Trimethoprim's Mechanism of Action

The folate metabolic pathway in E. coli is a vital process for the de novo synthesis of essential metabolites, including purines, thymidine, and certain amino acids like methionine and glycine.[1][2] Unlike their mammalian hosts, bacteria such as E. coli are incapable of utilizing exogenous folate and must synthesize it internally, making this pathway an excellent target for antimicrobial agents.[3]

The pathway begins with the synthesis of dihydropteroate from para-aminobenzoic acid (PABA) and pteridine precursors.[1] Dihydropteroate is then converted to dihydrofolate (DHF). The key final step in the synthesis of the active form of folate is the reduction of DHF to tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[4][5][6] THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions.[1]

Trimethoprim exerts its bacteriostatic effect by competitively inhibiting DHFR.[3][4][5] It binds to the active site of the bacterial DHFR with an affinity several thousand times greater than for the human enzyme, which accounts for its selective toxicity.[3] This potent inhibition leads to a depletion of the THF pool, thereby halting DNA replication, RNA transcription, and protein synthesis, which ultimately inhibits bacterial growth.[2][4]

Quantitative Analysis of Trimethoprim's Efficacy

The effectiveness of trimethoprim can be quantified through various in vitro assays. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Additionally, enzyme kinetics, specifically the inhibition constant (Ki), provides a measure of the potency of trimethoprim against DHFR.

Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim against E. coli

| E. coli Strain | Condition | MIC (µg/mL) | Reference |

| K-12 MG1655 | LB medium, pH 7 | ~0.2 | [7][8] |

| K-12 MG1655 (WT) | M9 medium | 0.5 | [9] |

| K1 | - | 0.06 (with sulfamethoxazole) | [10] |

| Clinical Isolates (Resistant) | - | >1000 | [11] |

| ATCC 25922 | - | 0.5 - 2 | [12] |

Table 2: Enzyme Kinetic Parameters for E. coli Dihydrofolate Reductase (DHFR)

| Enzyme Variant | Substrate | Km (µM) | Ki for Trimethoprim (nM) | Reference |

| DfrA1 | Dihydrofolate | 9.7 | 1332 | [13] |

| DfrA5 | Dihydrofolate | 24.2 | 394 | [13] |

Experimental Protocols

A variety of experimental procedures are employed to study the effects of trimethoprim on E. coli. These range from determining the basic susceptibility of the bacteria to in-depth analyses of the metabolic consequences of DHFR inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of trimethoprim against E. coli is commonly determined using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum:

-

Streak E. coli onto an appropriate agar plate (e.g., Luria-Bertani (LB) agar) and incubate at 37°C for 18-24 hours.

-

Select a single colony and inoculate it into a tube containing 10 mL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Incubate overnight at 37°C.

-

Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Trimethoprim Dilutions:

-

Prepare a stock solution of trimethoprim.

-

Perform a two-fold serial dilution of trimethoprim in a 96-well microtiter plate using CAMHB to cover a clinically relevant concentration range (e.g., 0.03 to 128 µg/mL).[13]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no trimethoprim) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determine MIC:

-

The MIC is the lowest concentration of trimethoprim that completely inhibits visible growth of the bacteria.

-

Bacterial Growth Curve Analysis

To observe the dynamic effect of trimethoprim on bacterial proliferation, growth curves are generated by monitoring the optical density (OD) of the culture over time.

Protocol: Bacterial Growth Curve Assay

-

Prepare Overnight Culture: Inoculate a single colony of E. coli into 10 mL of LB broth and incubate overnight at 37°C with shaking.[14][15]

-

Inoculate Main Culture: Dilute the overnight culture into a larger volume of fresh, pre-warmed LB broth (e.g., 5 mL into 250 mL) to an initial OD₆₀₀ of approximately 0.05.[14][15]

-

Add Trimethoprim: Divide the culture into flasks and add trimethoprim to achieve the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a no-drug control.

-

Monitor Growth: Incubate the flasks at 37°C with shaking. At regular intervals (e.g., every 30 minutes), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.[14][15]

-

Plot Data: Plot the OD₆₀₀ values against time to generate the growth curves.

Metabolomic Analysis of Trimethoprim-Treated E. coli

Metabolomics provides a powerful approach to understand the global metabolic response of E. coli to trimethoprim treatment. This typically involves quenching metabolic activity, extracting intracellular metabolites, and analyzing the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Sample Preparation for Metabolomics

-

Cell Culture and Treatment: Grow E. coli to the mid-logarithmic phase and expose to trimethoprim at a desired concentration for a specified duration.

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. A common method is to use a cold 60% methanol aqueous solution.[4]

-

Washing: Centrifuge the quenched cells and wash the pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A variety of solvents can be used, such as a chloroform/methanol/water mixture.[3]

-

Sample Preparation for Analysis:

-

For LC-MS: The extracted metabolites are typically separated from cell debris by centrifugation and the supernatant is dried and reconstituted in a solvent compatible with the LC system.[16]

-

For GC-MS: The dried extract is derivatized to increase the volatility of the metabolites. A common two-step derivatization involves oximation followed by silylation.[5][17]

-

Metabolic Consequences of Trimethoprim Treatment

Treatment of E. coli with trimethoprim leads to significant and predictable changes in the intracellular metabolite pools.

Table 3: Reported Changes in Metabolite Levels in E. coli after Trimethoprim Treatment

| Metabolite Class | Observed Change | Rationale | Reference |

| Dihydrofolate (DHF) | Accumulation | Blockage of its conversion to THF by DHFR inhibition. | - |

| Tetrahydrofolate (THF) Derivatives | Depletion | Direct consequence of DHFR inhibition. | [7] |

| Purines | Depletion | THF is required for de novo purine synthesis. | [2] |

| Thymidine | Depletion | THF is required for the synthesis of thymidylate. | [2] |

| Certain Amino Acids (e.g., Glycine) | Depletion | THF is involved in their biosynthesis. | [7] |

| Pyruvate-related products (Lactate, Alanine) | Increase | Potential off-target or stress-related metabolic shifts. | [7][8] |

These metabolic perturbations underscore the central role of the folate pathway in bacterial viability and highlight the specific and potent effect of trimethoprim.

Conclusion

Trimethoprim remains a cornerstone for studying the folate metabolic pathway in E. coli. Its well-characterized mechanism of action, coupled with a suite of robust experimental protocols, allows for a detailed and quantitative understanding of its impact on bacterial physiology. The data and methodologies presented in this guide offer a framework for researchers to utilize trimethoprim as a tool to probe this essential pathway, investigate mechanisms of antibiotic resistance, and explore novel therapeutic strategies. The continued study of the intricate interplay between trimethoprim and the metabolic network of E. coli will undoubtedly yield further insights into the fundamental principles of bacterial metabolism and antibiotic action.

References

- 1. Preparation and LC/MS-based metabolomic analysis of samples [bio-protocol.org]

- 2. Effect of trimethoprim on macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation and optimization of sample preparation methods for metabolic profiling analysis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH plays a role in the mode of action of trimethoprim on Escherichia coli | PLOS One [journals.plos.org]

- 9. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas Chromatography-Mass Spectrometry-Based Metabolite Profiling of Salmonella enterica Serovar Typhimurium Differentiates between Biofilm and Planktonic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. korld.nil.gov.pl [korld.nil.gov.pl]

- 13. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 15. microbenotes.com [microbenotes.com]

- 16. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

Trimethoprim as a Chemical Probe for Studying Dihydrofolate Reductase Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trimethoprim (TMP) is a synthetic antibiotic that acts as a potent and selective competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] Its high affinity for bacterial DHFR over its mammalian counterpart has established it as a valuable chemical probe for dissecting the function and inhibition of this essential enzyme.[1][2] This guide provides a comprehensive overview of Trimethoprim's mechanism of action, its application in studying DHFR, detailed experimental protocols, and quantitative data to facilitate its use as a research tool.

Introduction to Dihydrofolate Reductase and Trimethoprim

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for DNA synthesis and cellular replication.[4][5] The central role of DHFR in cell proliferation has made it an attractive target for antimicrobial and anticancer therapies.[4][6]

Trimethoprim is a lipophilic antifolate agent characterized by a 2,4-diaminopyrimidine ring linked to a trimethoxybenzyl moiety.[1][3] This structure allows it to act as a competitive inhibitor by binding to the active site of DHFR, thereby preventing the binding of the natural substrate, DHF.[5][7]

Mechanism of Action of Trimethoprim

Trimethoprim's inhibitory activity stems from its structural similarity to the pteridine portion of dihydrofolate, allowing it to fit into the active site of DHFR.[1] The binding is characterized by a network of hydrogen bonds and van der Waals interactions between the drug and amino acid residues in the active site.[1] By occupying the active site, Trimethoprim physically blocks the access of DHF, halting the production of THF and leading to the downstream inhibition of DNA and protein synthesis, ultimately resulting in bacteriostasis.[1][2]

A key feature of Trimethoprim as a chemical probe is its remarkable selectivity for bacterial DHFR over human DHFR. The binding affinity of trimethoprim for bacterial DHFR is several thousand times greater than its affinity for the human enzyme.[1] This selectivity is attributed to differences in the amino acid residues within the active sites of the respective enzymes.[1]

Quantitative Data: Inhibition of Dihydrofolate Reductase

The efficacy of Trimethoprim and its analogs as DHFR inhibitors is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the species of DHFR and the presence of resistance-conferring mutations.

| DHFR Source | Inhibitor | IC50 (µM) | Ki (nM) | Reference |

| Escherichia coli (Wild-Type) | Trimethoprim | 0.005 | 15 | [8] |

| Escherichia coli (W30R mutant) | Trimethoprim | - | 23-fold increase vs WT | [9] |

| Escherichia coli (P21L mutant) | Trimethoprim | - | 11-fold increase vs WT | [9] |

| Human (recombinant) | Trimethoprim | 55.26 | - | [4] |

| Human (recombinant) | Methotrexate (Reference) | 0.08 | - | [4] |

| Staphylococcus aureus (DfrB, Wild-Type) | Trimethoprim | - | 2.7 | [10] |

| Staphylococcus aureus (DfrA mutant) | Trimethoprim | - | 820 | [3] |

| Staphylococcus aureus (DfrG mutant) | Trimethoprim | - | 31,000 | [3] |

| Staphylococcus aureus (DfrK mutant) | Trimethoprim | - | 4,260 | [3] |

| Pneumocystis jirovecii (Wild-Type) | Trimethoprim | - | - | [11] |

| Pneumocystis jirovecii (F36C mutant) | Trimethoprim | - | >100-fold increase vs WT | [11] |

| Pneumocystis jirovecii (L65P mutant) | Trimethoprim | - | >100-fold increase vs WT | [11] |

Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for determining the inhibitory activity of Trimethoprim against DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][12]

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Trimethoprim

-

Assay Buffer: 20 mM TES (pH 7.0), 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA.[9]

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of Trimethoprim to the wells. Include a control well with no inhibitor.

-

Add a fixed concentration of DHFR enzyme to each well and incubate for 5 minutes at room temperature.[9]

-

Add a fixed concentration of NADPH (e.g., 100 µM) to each well and incubate for another 5 minutes.[9][12]

-

Initiate the reaction by adding a fixed concentration of DHF (e.g., 100 µM) to each well.[9][12]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each Trimethoprim concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Folate Metabolism and Trimethoprim Inhibition

Caption: Folate synthesis pathway and points of inhibition by Sulfamethoxazole and Trimethoprim.

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for determining the IC50 of Trimethoprim against DHFR.

Trimethoprim in Studying Antimicrobial Resistance

The emergence of Trimethoprim resistance is a significant clinical concern and an active area of research.[13] Resistance mechanisms primarily involve:

-

Mutations in the chromosomal folA gene: These mutations alter the active site of DHFR, reducing its affinity for Trimethoprim.[13][14]

-

Acquisition of plasmid-encoded dfr genes: These genes encode for Trimethoprim-resistant DHFR isozymes that are not effectively inhibited by the drug.[15][16]

Trimethoprim and its analogs are invaluable tools for studying these resistance mechanisms. By comparing the inhibitory activity against wild-type and resistant DHFR variants, researchers can quantify the impact of specific mutations on drug binding and enzyme function. This knowledge is crucial for the development of novel antifolates that can overcome existing resistance.[3][14]

Structural Biology of the Trimethoprim-DHFR Interaction

The three-dimensional structures of DHFR in complex with Trimethoprim, both in binary (DHFR-TMP) and ternary (DHFR-TMP-NADPH) forms, have been extensively studied by X-ray crystallography and NMR spectroscopy.[8][17][18] These studies have provided detailed insights into the molecular interactions that govern Trimethoprim's binding and selectivity. The diaminopyrimidine ring of Trimethoprim forms key hydrogen bonds with conserved acidic residues and backbone carbonyls in the DHFR active site, while the trimethoxybenzyl group occupies a hydrophobic pocket.[1] Structural comparisons between bacterial and human DHFR have elucidated the subtle differences in active site architecture that are responsible for Trimethoprim's selectivity.[1]

Conclusion

Trimethoprim remains an indispensable chemical probe for the study of dihydrofolate reductase. Its well-characterized mechanism of action, high selectivity for bacterial DHFR, and the extensive body of available quantitative and structural data make it an ideal tool for a wide range of applications, from fundamental enzyme kinetics to the development of next-generation antimicrobial agents. This guide provides the necessary information and protocols to effectively utilize Trimethoprim in advancing our understanding of DHFR function and in the ongoing battle against antimicrobial resistance.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 6. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]

- 7. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of a novel trimethoprim-resistant dihydrofolate reductase specified in Escherichia coli by R-plasmid R67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the conformation of trimethoprim in the binding pocket of bovine dihydrofolate reductase from a STD-NMR intensity-restrained CORCEMA-ST optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Odyssey of Trimethoprim Resistance: A Technical Guide to the Origins and Spread of dfrA Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a synthetic antimicrobial agent, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy, however, has been significantly undermined by the widespread emergence and dissemination of resistance mechanisms. The most prominent of these is the acquisition of mobile genetic elements carrying trimethoprim-resistant dihydrofolate reductase genes, primarily belonging to the dfrA family. This technical guide provides an in-depth exploration of the evolutionary origins of dfrA genes, their mobilization from chromosomal precursors, and their subsequent spread via plasmids and integrons. We delve into the molecular mechanisms underpinning their capture and expression, and provide detailed experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers and professionals working to understand and combat the growing threat of antimicrobial resistance.

The Ancestral Source: Chromosomal folA Genes

The evolutionary journey of dfrA genes begins with the essential housekeeping gene, folA, which is present on the chromosome of most bacteria.[1][2][3] This gene encodes dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidine, and certain amino acids. Trimethoprim acts as a competitive inhibitor of the bacterial DHFR, binding to its active site with high affinity and thereby blocking this essential metabolic pathway.[1][2]

Resistance to trimethoprim can arise through mutations within the chromosomal folA gene that alter the structure of the DHFR enzyme, reducing its affinity for the antibiotic while preserving its enzymatic function.[1] Phylogenetic analyses have revealed that the diverse family of mobile dfrA genes are indeed homologs of these chromosomal folA genes.[1][4] Evidence strongly suggests that trimethoprim resistance predated the clinical introduction of the drug, with ancient chromosomal folA variants already possessing the ability to confer resistance.[2][5][6] The widespread use of trimethoprim has then created a strong selective pressure, favoring the mobilization and dissemination of these pre-existing resistance determinants.[2][5]

Mobilization and Dissemination: The Role of Mobile Genetic Elements

The transition from a chromosomally encoded resistance determinant to a globally disseminated threat is facilitated by mobile genetic elements (MGEs). Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, is the primary mechanism for the spread of antibiotic resistance in bacteria.[7] For dfrA genes, the key players in this process are integrons and plasmids.

Integrons: The Capture and Expression Platforms

Integrons are genetic elements that function as natural cloning and expression systems for mobile gene cassettes.[8][9][10][11] They are composed of three core components:

-

An integrase gene (intI) : This gene encodes a site-specific recombinase.[8][10]

-

An attachment site (attI) : This is the specific site where the integrase mediates the insertion of gene cassettes.[8][10][12]

-

A promoter (Pc) : This promoter drives the expression of the captured gene cassettes, which typically lack their own promoters.[11][12][13]

dfrA genes are frequently found as gene cassettes within class 1 and class 2 integrons.[5][14] These cassettes are small, mobile elements containing the dfrA gene and a downstream recombination site known as attC (or 59-base element).[8] The integrase (IntI) recognizes the attC site of a circularized gene cassette and the attI site within the integron, catalyzing a site-specific recombination event that inserts the cassette into the integron.[8][10][13] This process is reversible, allowing for the excision and rearrangement of gene cassettes.

The expression of the integrase gene, intI1, in class 1 integrons is often regulated by the host cell's SOS response, which is induced by DNA damage.[11] This suggests that under conditions of stress, such as exposure to antibiotics, bacteria may increase the rate of gene cassette acquisition and rearrangement, accelerating the evolution of resistance.[11]

Plasmids: The Vehicles of Horizontal Gene Transfer

Integrons themselves are often located within larger MGEs, such as transposons and conjugative plasmids.[1][4] Plasmids are extrachromosomal DNA molecules that can replicate independently of the host chromosome and are readily transferred between bacteria through a process called conjugation.[7] The presence of dfrA-carrying integrons on conjugative plasmids is a major driver of the rapid and widespread dissemination of trimethoprim resistance among different bacterial species and genera.[1][4] Phage-plasmids, which are hybrid genetic elements with features of both phages and plasmids, have also been identified as carriers of novel dfrA genes, highlighting another route for their dissemination.[15][16]

Diversity and Prevalence of dfrA Genes

The recurrent mobilization of folA genes from different bacterial lineages has resulted in a remarkable diversity of dfrA genes, with over 40 different variants described.[3] Phylogenetic studies show that the known dfrA genes map to two large, distinct clades, suggesting at least two independent ancestral mobilization events.[1][4][17] The prevalence of specific dfrA variants can vary significantly depending on the bacterial species, geographical location, and the source of the isolates (human or animal).

Quantitative Data on dfrA Gene Prevalence

The following tables summarize the prevalence of various dfrA genes in different bacterial populations as reported in the scientific literature.

Table 1: Prevalence of dfrA Gene Variants in Escherichia coli Isolates from Human and Animal Sources in Lithuania. [2][5]

| dfrA Gene | Clinical Isolates (n=46) | Diseased Animals (n=45) | Healthy Animals (n=12) |

| dfrA1 | 17 (37.0%) | 18 (40.0%) | 7 (58.3%) |

| dfrA5 | 1 (2.2%) | 2 (4.4%) | 0 (0%) |

| dfrA8 | 6 (13.0%) | 7 (15.6%) | 0 (0%) |

| dfrA12 | 2 (4.3%) | 1 (2.2%) | 0 (0%) |

| dfrA14 | 0 (0%) | 11 (24.4%) | 2 (16.7%) |

| dfrA17 | 19 (41.3%) | 1 (2.2%) | 0 (0%) |

| dfrA1 + dfrA17 | 1 (2.2%) | 0 (0%) | 0 (0%) |

Table 2: Prevalence of dfrA Genes in Trimethoprim-Resistant Urinary Escherichia coli Isolates from Korea. [6]

| dfrA Gene | Number of Isolates (n=72) | Percentage |

| dfrA17 | 27 | 37.5% |

| dfrA12 | 26 | 36.1% |

| dfrA1 | 15 | 20.8% |

| dfrA5 | 4 | 5.6% |

| dfrA7 | 3 | 4.2% |

Table 3: Prevalence of dfrA Genes in Multidrug-Resistant Gram-Negative Bacteria from a Spanish Hospital. [18]

| Bacterial Species | dfrA Prevalence |

| Pseudomonas aeruginosa | 68.4% |

Experimental Protocols for the Study of dfrA Genes

The investigation of the origins and spread of dfrA genes employs a range of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments.

Identification and Sequencing of dfrA Genes

This protocol describes the use of Polymerase Chain Reaction (PCR) and DNA sequencing to identify known dfrA genes and discover novel variants.

Materials:

-

Bacterial isolates

-

DNA extraction kit

-

PCR primers for dfrA genes (multiplex or specific) and integron conserved segments

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis system

-

Gel extraction kit

-

DNA sequencing service

Methodology:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolates using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Perform multiplex PCR to screen for the presence of common dfrA gene cassettes. Primer sequences and cycling conditions should be optimized based on published literature.[2]

-

To identify the genetic context, use primers targeting the 5' and 3' conserved segments (CS) of class 1 and class 2 integrons.[6]

-

PCR reaction mixture (50 µL): 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM primer, 0.5 µL of Taq DNA polymerase, 1 µL of template DNA (50-100 ng), and nuclease-free water to 50 µL.

-

Typical PCR cycling conditions: Initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55-65°C (primer-dependent) for 30 s, and extension at 72°C for 1 min/kb, with a final extension at 72°C for 7 min.

-

-

Agarose Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-safe stain. Visualize the DNA bands under UV light to determine the size of the amplicons.

-

DNA Purification and Sequencing: Excise the PCR bands of interest from the agarose gel and purify the DNA using a gel extraction kit. Send the purified DNA for Sanger sequencing using the same primers as in the PCR amplification.

-

Sequence Analysis: Analyze the sequencing results using BLASTn against the NCBI nucleotide database to identify the specific dfrA gene variant and other genes within the integron. For novel sequences, use BLASTx to identify potential open reading frames and their putative functions.

Cloning and Expression to Confirm Trimethoprim Resistance

This protocol is for cloning a putative dfrA gene into an expression vector to confirm its role in conferring trimethoprim resistance.

Materials:

-

Purified PCR product of the putative dfrA gene

-

Cloning vector (e.g., pGEM-T Easy)

-

Expression vector (e.g., pBAD)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells (cloning and expression strains)

-

LB agar plates with and without trimethoprim and appropriate antibiotics for vector selection

-

Inducer for the expression vector (e.g., L-arabinose for pBAD)

Methodology:

-

Ligation into Cloning Vector: Ligate the purified PCR product into a suitable cloning vector. Transform the ligation mixture into competent E. coli cloning cells and select for transformants on appropriate antibiotic plates.

-